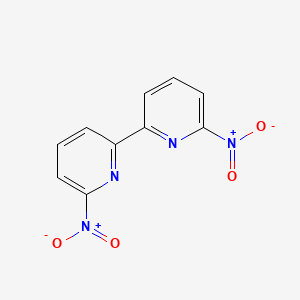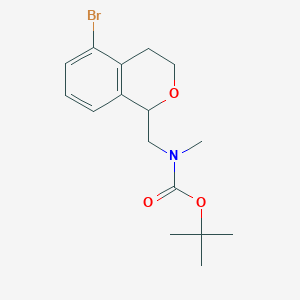
tert-Butyl ((5-bromoisochroman-1-yl)methyl)(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((5-bromoisochroman-1-yl)methyl)(methyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis and have applications in various fields, including pharmaceuticals and agrochemicals. This compound is characterized by the presence of a tert-butyl group, a bromine atom, and an isochroman ring, making it a versatile intermediate in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((5-bromoisochroman-1-yl)methyl)(methyl)carbamate typically involves the reaction of 5-bromoisochroman-1-ylmethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl ((5-bromoisochroman-1-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The isochroman ring can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carbamate group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted isochroman derivatives with various functional groups.
Oxidation Reactions: Products include isochromanones or isochromanaldehydes.
Reduction Reactions: Products include isochroman-1-ylmethylamine derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl ((5-bromoisochroman-1-yl)methyl)(methyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and as a building block in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl ((5-bromoisochroman-1-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The bromine atom and isochroman ring contribute to the compound’s binding affinity and selectivity towards its targets. The pathways involved may include inhibition of neurotransmitter degradation or modulation of receptor activity.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl ((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate
- tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate
- tert-Butyl (5-aminopentyl)(methyl)carbamate
Uniqueness
tert-Butyl ((5-bromoisochroman-1-yl)methyl)(methyl)carbamate is unique due to the presence of the isochroman ring, which imparts distinct chemical and biological properties. The combination of the tert-butyl group and the bromine atom enhances its reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a versatile scaffold for the development of novel pharmaceuticals and agrochemicals.
Propiedades
Fórmula molecular |
C16H22BrNO3 |
|---|---|
Peso molecular |
356.25 g/mol |
Nombre IUPAC |
tert-butyl N-[(5-bromo-3,4-dihydro-1H-isochromen-1-yl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18(4)10-14-12-6-5-7-13(17)11(12)8-9-20-14/h5-7,14H,8-10H2,1-4H3 |
Clave InChI |
HYIJIJLCAWWEKC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CC1C2=C(CCO1)C(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12827981.png)
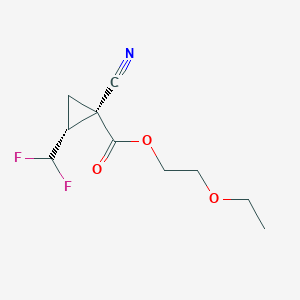
![3-(1H-Benzo[d]imidazol-2-yl)acrylamide](/img/structure/B12827995.png)
![5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole](/img/structure/B12828003.png)
![[2,2'-Bi(1,3-dithiolylidene)]-4,4'-dicarboxylic acid](/img/structure/B12828011.png)

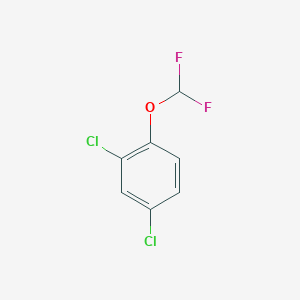
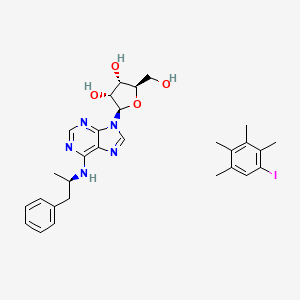
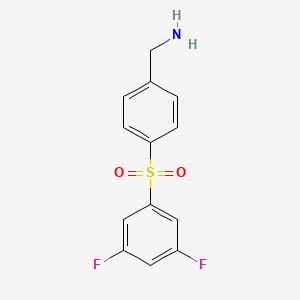


![2-methyl-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12828062.png)

